3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride
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Overview
Description
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its anthraquinone core, which is a common structure in many dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride typically involves the reaction of 1-aminoanthraquinone with methylamine under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reacted with N,N,N-trimethylpropanaminium chloride to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the anthraquinone core, leading to changes in its color properties.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form new derivatives with potentially different properties
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of amino-substituted anthraquinone compounds .
Scientific Research Applications
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s anthraquinone core can intercalate into DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound can generate reactive oxygen species upon exposure to light, making it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of the target compound, known for its use in dye production.
4-Methylamino-1-anthraquinone: Similar in structure but lacks the trimethylpropanaminium chloride moiety.
N,N,N-Trimethylpropanaminium chloride: A quaternary ammonium compound used in various chemical syntheses
Uniqueness
3-((4-(Methylamino)-1-anthraquinonyl)amino)-N,N,N-trimethylpropanaminium chloride is unique due to its combination of the anthraquinone core with the quaternary ammonium group, which imparts distinct chemical and physical properties. This combination enhances its solubility in water and its ability to interact with biological molecules, making it a versatile compound for various applications .
Properties
CAS No. |
73003-66-4 |
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Molecular Formula |
C21H26ClN3O2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H |
InChI Key |
XOJHEYHMPASXIS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[Cl-] |
Origin of Product |
United States |
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